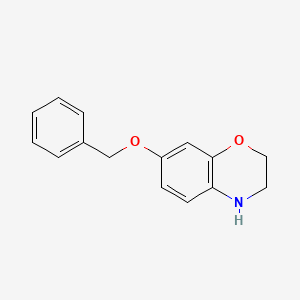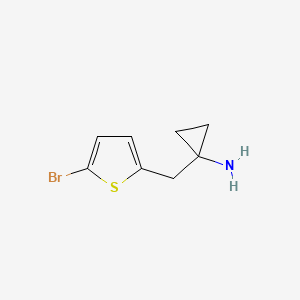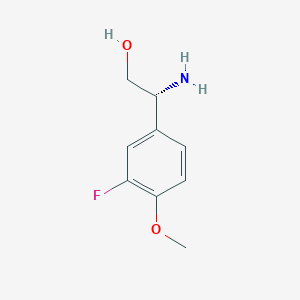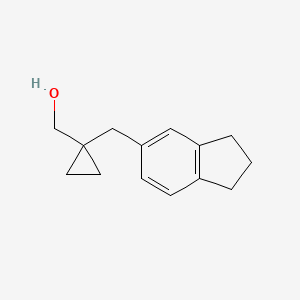
(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is an organic compound with a complex structure that includes a cyclopropyl group and an indene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the cyclopropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and indene derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl and indene groups may interact with enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dihydro-1H-inden-5-yl)methanol: A simpler compound with similar structural features but lacking the cyclopropyl group.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the indene derivative.
Indene: The parent compound of the indene derivative, without the cyclopropyl and methanol groups.
Uniqueness
(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl group and the indene derivative This combination imparts specific chemical properties that are not found in the similar compounds listed above
Eigenschaften
Molekularformel |
C14H18O |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
[1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C14H18O/c15-10-14(6-7-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,15H,1-3,6-7,9-10H2 |
InChI-Schlüssel |
LRMAZDORFVOCMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



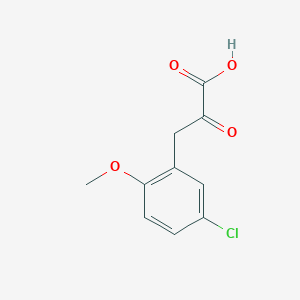


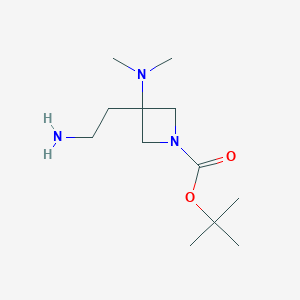

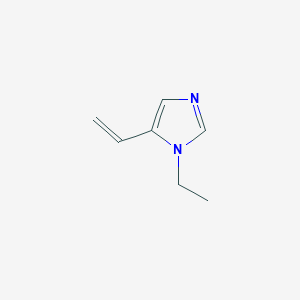
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
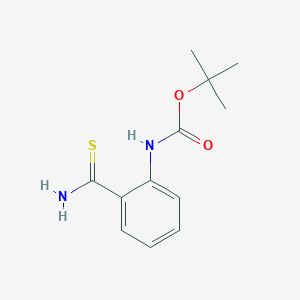

![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)
